Cyclohexanecarboxylic acid isopropyl ester
Description
Contextualization within Cyclic Ester Chemistry
Cyclohexanecarboxylic acid isopropyl ester, with the chemical formula C10H18O2, is an ester characterized by a cyclohexyl ring attached to a carboxylic acid group, which is in turn esterified with an isopropyl alcohol moiety. google.comnih.gov Its structure, featuring a non-polar cyclohexyl group and a polar ester functional group, places it within the family of cyclic esters. masterorganicchemistry.combrofind.com The naming convention for esters such as this involves identifying the alcohol-derived group (isopropyl) and the carboxylic acid-derived group (cyclohexanecarboxylate). nih.gov
The formation of this compound is a classic example of an esterification reaction, typically the Fischer esterification, where cyclohexanecarboxylic acid reacts with isopropanol (B130326) in the presence of an acid catalyst. libretexts.org This reaction is an equilibrium process, and the principles governing it are fundamental to understanding the synthesis of a wide array of esters, both cyclic and acyclic. libretexts.org The reactivity of the ester linkage is a key aspect of its chemistry, allowing for reactions such as hydrolysis back to the parent carboxylic acid and alcohol. masterorganicchemistry.com
The physical and chemical properties of this compound are influenced by its cyclic nature and the presence of the isopropyl group. These structural features affect its boiling point, solubility, and interaction with other molecules, which are critical considerations for its applications in research and industry. chemeo.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 6553-80-6 |
| IUPAC Name | propan-2-yl cyclohexanecarboxylate (B1212342) |
| Appearance | Colorless to Almost colorless clear liquid |
| Boiling Point (Calculated) | 523.60 K |
| LogP (Octanol/Water Partition Coefficient) | 2.518 |
This table contains data sourced from various chemical databases. nih.govchemeo.com
Significance in Contemporary Chemical Research
The significance of this compound in modern chemical research can be understood through the broader applications of cyclohexanecarboxylic acid and its derivatives. These compounds are integral to several areas of study and industrial applications.
One notable area of research is in the development of novel therapeutic agents. For instance, derivatives of cyclohexanecarboxylic acid have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis, indicating a potential role in the treatment of obesity. nih.gov The synthesis of such derivatives often involves the modification of the carboxylic acid group, highlighting the importance of esters like the isopropyl variant as potential intermediates or analogs in medicinal chemistry. nih.gov
Furthermore, esters of cyclohexanecarboxylic acid are explored for their unique material properties. Research into liquid crystals has utilized derivatives of cyclohexanecarboxylic acid to create new mesomorphous materials. osti.gov The specific stereochemistry and substituents on the cyclohexane (B81311) ring influence the liquid-crystalline properties, demonstrating the nuanced role of molecular structure in material science. osti.gov
In the field of polymer chemistry, cyclohexanecarboxylic acid derivatives are being investigated as alternative, eco-friendly plasticizers for polymers like PVC. google.comresearchgate.net These esters can improve the flexibility and processing characteristics of the polymer. The study of different ester groups, including isopropyl esters, is crucial in tuning the plasticizing efficiency and compatibility with the polymer matrix. researchgate.net
The biocatalytic synthesis of esters is another area of contemporary research interest, driven by the demand for sustainable chemical processes. nih.gov While specific research on the biocatalytic synthesis of this compound is not widely documented, the principles derived from the synthesis of other branched-chain esters using lipases are applicable. nih.gov Such methods offer a greener alternative to traditional chemical synthesis.
Finally, the pleasant fragrance associated with many esters has led to their widespread use in the fragrance industry. unb.ca While the specific scent profile of this compound is not prominently detailed in the provided search results, related compounds like 4-isopropylcyclohexanecarboxylic acid are used in the preparation of aromatic aldehydes for perfumes. chemicalbook.com This suggests a potential application for this compound in fragrance research and development.
Table 2: Research Applications of Cyclohexanecarboxylic Acid and its Derivatives
| Research Area | Application/Significance |
|---|---|
| Medicinal Chemistry | Precursors for DGAT1 inhibitors for potential obesity treatment. nih.gov |
| Material Science | Synthesis of novel liquid crystals. osti.gov |
| Polymer Chemistry | Investigated as eco-friendly plasticizers for PVC. google.comresearchgate.net |
| Green Chemistry | Potential for biocatalytic synthesis routes. nih.gov |
| Fragrance Industry | Related structures used in perfume ingredient synthesis. chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQZNGSMBAGPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215825 | |
| Record name | Isopropyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6553-80-6 | |
| Record name | Cyclohexanecarboxylic acid, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6553-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl cyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006553806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl cyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cyclohexanecarboxylic Acid Isopropyl Ester
Classical Chemical Synthesis Pathways
The synthesis of cyclohexanecarboxylic acid isopropyl ester can be achieved through several classical organic chemistry reactions. These methods involve the formation of the ester linkage from different starting materials and intermediates.
Fischer Esterification of Cyclohexanecarboxylic Acid with Isopropanol (B130326)
The Fischer-Speier esterification is a well-established and widely used method for the synthesis of esters. masterorganicchemistry.combyjus.comorganic-chemistry.org This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.combyjus.commasterorganicchemistry.com In the context of synthesizing this compound, this involves the direct reaction of cyclohexanecarboxylic acid with isopropanol.
One specific example from a patent describes a reaction between cyclohexanecarboxylic acid and isopropanol using a hydrous tin oxide catalyst, which resulted in the formation of isopropyl cyclohexane (B81311) carboxylic acid as a by-product with a selectivity of 41%. google.com
A crucial aspect of the Fischer esterification is the use of an acid catalyst. masterorganicchemistry.combyjus.commasterorganicchemistry.com The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.combyjus.commasterorganicchemistry.com
A variety of strong acids can be employed as catalysts for this reaction. Commonly used catalysts include:
Sulfuric acid (H₂SO₄): A strong mineral acid frequently used for Fischer esterification. masterorganicchemistry.compatsnap.com
p-Toluenesulfonic acid (TsOH): An organic sulfonic acid that is also an effective catalyst. masterorganicchemistry.com
Hydrochloric acid (HCl): Another common mineral acid catalyst. masterorganicchemistry.com
Solid acid catalysts: Heterogeneous catalysts like Amberlyst-15, a sulfonic acid resin, can also be used, offering advantages in terms of separation and reusability. mdpi.comchemicalbook.com
The choice of catalyst can influence the reaction rate and yield. For instance, a study on the esterification of ethyl alcohol with cyclohexanecarboxylic acid demonstrated high yields with sulfuric acid. chemicalbook.com
The mechanism of the Fischer esterification has been extensively studied and is generally accepted to proceed through a series of reversible steps. masterorganicchemistry.combyjus.commasterorganicchemistry.com The key steps are as follows:
Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of the cyclohexanecarboxylic acid. masterorganicchemistry.combyjus.commasterorganicchemistry.com
Nucleophilic attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the now activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.combyjus.commasterorganicchemistry.com
Proton transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. masterorganicchemistry.combyjus.com
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.combyjus.com
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound and regenerate the acid catalyst. masterorganicchemistry.combyjus.com
This multi-step process is a classic example of nucleophilic acyl substitution. byjus.com
Esterification via Carboxylate Anion Alkylation
An alternative pathway to ester formation is through the alkylation of a carboxylate anion. organic-chemistry.org This method involves a two-step process:
Formation of the carboxylate salt: Cyclohexanecarboxylic acid is first deprotonated by a base to form the corresponding cyclohexanecarboxylate (B1212342) salt.
Alkylation: The carboxylate anion then acts as a nucleophile and reacts with an isopropyl halide (e.g., isopropyl bromide or iodide) in an SN2 reaction to form the isopropyl ester.
While this is a general method for ester synthesis, specific documented examples for the synthesis of this compound via this route are less common in readily available literature. The success of this reaction is dependent on the reaction conditions and the nature of the alkylating agent.
Direct Reaction of Propylene (B89431) with Carboxylic Acids
A more direct route to isopropyl esters involves the addition of a carboxylic acid to propylene. This reaction is typically catalyzed by an acid. A patent describes a process for the manufacture of isopropyl esters by reacting propylene with aliphatic or cycloaliphatic carboxylic acids. google.com
The process involves passing gaseous propylene and the carboxylic acid (in this case, cyclohexanecarboxylic acid) continuously over an acid ion exchanger of the sulfonic acid type. google.com The reaction is carried out at temperatures ranging from 40 to 170°C. google.com This method offers a direct way to form the isopropyl ester without the need for isopropanol as a starting material. The patent suggests that using a solution of the carboxylic acid in its isopropyl ester can also be effective. google.com
| Parameter | Value |
| Reactants | Propylene, Cyclohexanecarboxylic Acid |
| Catalyst | Acid ion exchanger (sulfonic acid type) |
| Temperature Range | 40 - 170 °C |
| Phase | Trickling Phase |
Table 1: Reaction Conditions for the Direct Reaction of Propylene with Carboxylic Acids google.com
Synthesis from Cyclohexanecarbonitrile (B123593) Intermediates
This compound can also be synthesized from cyclohexanecarbonitrile through a two-step process.
Hydrolysis of Cyclohexanecarbonitrile: The first step involves the hydrolysis of cyclohexanecarbonitrile to produce cyclohexanecarboxylic acid. This hydrolysis can be carried out under acidic or basic conditions. google.com For instance, a patent describes the hydrolysis of a cyclohexanecarbonitrile derivative using a strong acid like sulfuric acid at elevated temperatures (80 °C to 120 °C). google.com
Fischer Esterification: The resulting cyclohexanecarboxylic acid is then subjected to Fischer esterification with isopropanol, as described in section 2.1.1, to yield the final isopropyl ester.
This pathway provides an alternative route starting from the corresponding nitrile, which itself can be prepared from other precursors.
Synthetic Routes Involving Substituted Cyclohexanecarboxylic Acid Precursors
The synthesis of cyclohexanecarboxylic acid esters can be effectively achieved starting from substituted precursor molecules. These routes often involve multi-step processes that may include catalytic hydrogenation and esterification. For example, a substituted benzoic acid derivative, 2-acetoxy-4-isopropylbenzoic acid ester, can be converted to a 4-isopropyl cyclohexanecarboxylic acid ester derivative through catalytic hydrogenation in an organic solvent google.com. This approach highlights the utility of aromatic precursors which, upon saturation of the benzene (B151609) ring, yield the desired cyclohexyl core.
Another strategy involves the direct modification of a substituted cyclohexane ring. For instance, 1-methylcyclohexanecarboxylic acid has been synthesized from 2-methylcyclohexanol (B165396) by reaction with formic acid orgsyn.org. This type of transformation, where a substituent is already present on the cyclohexane ring, can be followed by esterification to yield the final ester product.
Furthermore, complex substituted cyclohexanecarboxylic acids, which are valuable intermediates for pharmaceuticals, are synthesized through various means. The synthesis of l-(2-ethyl-butyl)-cyclohexanecarboxylic acid from l-(2-ethyl-butyl)-cyclohexanecarbonitrile demonstrates a pathway involving the hydrolysis of a nitrile group to a carboxylic acid, which is then available for esterification google.com. The purity of the final acid product in these syntheses is often high, as shown by gas chromatography analysis in several examples google.com.
Table 1: Synthesis of Substituted Cyclohexanecarboxylic Acids
| Precursor | Reagents/Conditions | Product | Purity (% area by GC-FID) | Reference |
|---|---|---|---|---|
| l-(2-Ethyl-butyl)-cyclohexanecarbonitrile | NaOH, H₂O, 180-250°C; then HCl | l-(2-Ethyl-butyl)-cyclohexanecarboxylic acid | 95.2 | google.com |
| l-(2-Ethyl-butyl)-cyclohexanecarbonitrile | NaOH, H₂O, 180-250°C; then HCl | l-(2-Ethyl-butyl)-cyclohexanecarboxylic acid | 92.1 | google.com |
| l-(2-Ethyl-butyl)-cyclohexanecarbonitrile | NaOH, H₂O, 180-250°C; then HCl | l-(2-Ethyl-butyl)-cyclohexanecarboxylic acid | 83.3 | google.com |
Biocatalytic and Chemoenzymatic Synthesis
Biocatalytic and chemoenzymatic methods are increasingly recognized as powerful tools in organic synthesis, offering mild reaction conditions and high selectivity nih.govnih.gov. These approaches combine enzymatic transformations with traditional chemical steps to create efficient synthetic pathways nih.gov. For the synthesis of esters like this compound, biocatalysis, particularly using lipases, presents a green alternative to conventional chemical methods nih.govmdpi.com.
Lipase-Catalyzed Esterification
Lipase-catalyzed esterification is a prominent biocatalytic method for producing esters from carboxylic acids and alcohols nih.gov. Lipases are effective catalysts for this transformation, even though the reaction is the reverse of their natural hydrolytic function. These enzymatic processes are noted for their high selectivity and are often conducted under environmentally benign conditions nih.gov. The use of lipases for synthesizing short-chain esters has been explored, though challenges such as enzyme inhibition by the substrates can arise mdpi.com.
The choice of enzyme is critical for a successful biocatalytic esterification. Lipases from various microbial sources are commonly employed, with Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form as Novozym® 435, being a versatile and widely used catalyst nih.govnih.gov. Other effective lipases include those from Candida cylindracea nih.gov and Burkholderia cepacia capes.gov.br.
Optimization of reaction parameters is key to maximizing ester yield and reaction rate. Factors such as temperature, substrate molar ratio, and enzyme concentration are carefully controlled. For example, the synthesis of 2-ethylhexyl 2-methylhexanoate using Novozym® 435 was optimized by adjusting temperature and using a molar excess of the alcohol to drive the reaction towards completion nih.gov. Studies have shown that maximum activity for some lipases is achieved in a temperature range of 25 to 37°C nih.gov.
Table 2: Enzyme Performance in Ester Synthesis
| Enzyme | Substrates | Product | Key Finding | Reference |
|---|---|---|---|---|
| Novozym® 435 | 2-ethylhexanol and 2-methylhexanoic acid | 2-ethylhexyl 2-methylhexanoate | Optimal conditions found at 70°C with 10% molar excess of alcohol. | nih.gov |
| Candida cylindracea lipase | Ethanol and propionic acid | Ethylpropionate | Rate of 0.017 mol/h per g of immobilized protein achieved. | nih.gov |
| Burkholderia cepacia LTEB11 lipase | Oleic acid and ethanol | Ethyl-oleate | Immobilized enzyme gave a 70% yield in 10 hours. | capes.gov.br |
Enzyme immobilization is a key technology that enhances the industrial feasibility of biocatalytic processes mdpi.com. Immobilizing an enzyme, such as a lipase, on a solid support offers several advantages: it simplifies catalyst recovery and reuse, often increases enzyme stability (especially at higher temperatures and in organic solvents), and allows for the development of continuous flow reactor systems nih.govresearchgate.net.
Various materials can be used as supports, including nylon and hydrophobic resins like Accurel EP 100® nih.govcapes.gov.br. The use of immobilized enzymes can lead to higher ester yields compared to their free counterparts by preventing enzyme aggregation and potentially hyperactivating the enzyme mdpi.com. This approach combines the high selectivity of biocatalysts with the practical advantages of heterogeneous catalysis mdpi.comresearchgate.net.
Enantioselective and Stereocontrolled Biotransformations
Enzymes are inherently chiral catalysts, making them ideal for enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule pressbooks.pubyoutube.com. This is particularly important in the pharmaceutical industry, where often only one enantiomer of a drug is active. Biotransformations can achieve high enantiomeric excess (ee), a measure of the purity of the single enantiomer researchgate.net.
Enzymatic desymmetrization is an elegant strategy for producing enantiomerically pure compounds. This technique involves the selective transformation of one of two identical functional groups (enantiotopic groups) in a prochiral or meso starting material researchgate.net. The result is a chiral product, often with a very high yield and enantiomeric excess researchgate.net.
A classic example relevant to cyclohexanecarboxylic acid derivatives is the lipase-catalyzed desymmetrization of prochiral cis-1,3-cyclohexanedicarboxylic acid diesters. Through the selective hydrolysis of one of the two ester groups, a chiral monoester can be produced with high yield and high enantiomeric purity capes.gov.br. This method has been successfully applied on an industrial scale, for instance, in the synthesis of a key intermediate for oseltamivir, where Candida antarctica lipase B was used to desymmetrize a meso-diester, achieving over 99% ee researchgate.net. Similarly, a lipase-catalyzed desymmetric hydrolysis was a key step in the total synthesis of (+)-α-tocopherol, yielding a chiral monoester with 96.7% ee rsc.org.
Table 3: Examples of Enzymatic Desymmetrization
| Substrate | Enzyme | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Prochiral diester 39a | Lipase | Chiral monoester (R)-37a | 81% | 96.7% | rsc.org |
| meso-1,3-cyclohexanedicarboxylic acid diester | Candida antarctica lipase B (Novozym 435) | (1S,2R)-monoester | >98% | >99% | researchgate.net |
| cis-1,3-Cyclohexanedicarboxylic acid diesters | Various enzymes | Chiral monoesters | >80% (overall) | >94% | capes.gov.br |
Asymmetric Reduction of Precursor Ketones
The synthesis of specific enantiomers of chiral esters often relies on the asymmetric reduction of their corresponding prochiral ketone precursors. nih.gov This method is a cornerstone for producing single enantiomer pharmaceuticals, as chiral alcohols obtained from this reduction serve as key building blocks. nih.gov The process involves converting a ketone to a chiral alcohol, which can then be esterified to yield the desired product.
Methodologies for this transformation are diverse, employing both biocatalysts and organometallic complexes. For instance, various plant tissues, including those from apples (Malus pumila) and carrots (Daucus carota), have been successfully used as biocatalysts for the asymmetric reduction of non-natural prochiral ketones like acetophenone (B1666503) and ethyl 4-chloroacetoacetate. nih.gov These biocatalytic reductions can achieve high enantiomeric excess (e.e.) and chemical yields, reaching up to 98% e.e. and 80% yield for certain substrates. nih.gov
In addition to biocatalysis, transition-metal catalysts are pivotal. A notable method involves the dynamic kinetic resolution (DKR) of β-substituted-α-keto esters through asymmetric transfer hydrogenation (ATH). organic-chemistry.org This technique, often employing Ruthenium(II) complexes, can produce derivatives with high diastereo- and enantioselectivity. organic-chemistry.orgnih.gov While these are general methodologies, their application to the specific precursor ketone for this compound would follow the same principles to achieve an enantiomerically pure final product. sigmaaldrich.com
Enzyme-Catalyzed Cyclization and Amidation
Enzymes play a crucial role in highly selective and efficient chemical transformations. In pathways related to cyclohexanecarboxylic acid derivatives, enzymes such as Diacylglycerol acyltransferase 1 (DGAT1) are significant. nih.gov DGAT1 is known to catalyze the final step in triglyceride biosynthesis and has been a target for the development of inhibitors containing a cyclohexanecarboxylic acid head group. nih.gov This indicates the natural role of enzymes in recognizing and processing molecules with this specific carbocyclic scaffold. nih.gov
The biosynthesis of complex molecules can also involve unusual enzymatic steps. For example, the enzyme ToyM demonstrates the ability to convert a carboxylic acid into a nitrile through an amide intermediate. nih.gov This transformation proceeds via the adenylation of the carboxylic acid, which activates it to form an amide, followed by a dehydration step to yield the nitrile. nih.gov Such a mechanism, where a single enzyme catalyzes a multi-step transformation from a carboxylic acid via an amide, showcases the sophisticated routes available in biosynthesis that could be harnessed for synthetic purposes. nih.gov
Process Optimization and Green Chemistry in Synthesis
Optimizing synthetic processes to improve efficiency, reduce waste, and utilize environmentally benign techniques is a central goal in modern chemistry. The synthesis of this compound benefits from studies into reaction conditions, catalyst development, and process intensification methods like microwave-assisted synthesis.
Reaction Condition Studies (Temperature, Pressure, Solvent Effects, Stoichiometry)
The conditions under which a reaction is performed are critical for maximizing yield and selectivity. In the synthesis of isopropyl esters, reacting propylene with a carboxylic acid over an acid ion exchanger catalyst is effective within a temperature range of 40 to 170°C. google.com The stoichiometry of reactants and catalysts is also a key parameter. For example, in a synthesis of isopropyl cyclohexanecarboxylate using a hydrous tin oxide catalyst, a specific quantity of the catalyst (1 g) was used in the reaction between cyclohexanecarboxylic acid and isopropanol, resulting in a 95% conversion rate. prepchem.com The development of novel reaction methodologies, such as metallaphotoredox catalysis, often involves extensive optimization campaigns to achieve generality and high yields for a broad range of substrates. acs.org
Catalyst Development and Efficiency (Homogeneous and Heterogeneous Catalysis)
Catalyst choice is fundamental to the efficiency of ester synthesis. Both homogeneous and heterogeneous catalysts have been developed for this purpose.
Heterogeneous Catalysis : Solid-phase catalysts are advantageous due to their ease of separation from the reaction mixture. Acid ion exchangers of the sulfonic acid type have been used to continuously produce isopropyl esters from propylene and carboxylic acids with over 99% selectivity. google.com In another example, a hydrous tin oxide heterogeneous catalyst was used to react cyclohexanecarboxylic acid with isopropanol. prepchem.com This reaction achieved a 95% conversion rate, although the selectivity for the desired isopropyl ester was 41%, with a significant portion forming cyclohexyl methanol (B129727) as a by-product. prepchem.com
Homogeneous Catalysis : Homogeneous catalysts, such as Ru(II) complexes used in asymmetric transfer hydrogenation, are highly effective for specific transformations like dynamic kinetic resolutions of keto esters. organic-chemistry.orgnih.gov In the broader context of organic synthesis, advanced methods like dual copper and photoredox catalysis have been developed for C–N bond formation, showcasing the power of sophisticated, soluble catalytic systems. acs.org
| Catalyst Type | Reactants | Key Outcome | Source |
|---|---|---|---|
| Hydrous Tin Oxide (Heterogeneous) | Cyclohexanecarboxylic acid and Isopropanol | 95% conversion, 41% selectivity for isopropyl ester | prepchem.com |
| Acid Ion Exchanger - Sulfonic Acid Type (Heterogeneous) | Propylene and Carboxylic Acid | >99% selectivity | google.com |
| Ru(II) Complexes (Homogeneous) | β-Amino-α-keto esters | High diastereo- and enantioselectivity | organic-chemistry.orgnih.gov |
Microwave-Assisted Synthesis Intensification
Microwave-assisted synthesis is a key technology in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced energy efficiency. The technique relies on the direct interaction of microwave irradiation with polar molecules in the reaction mixture, creating high instantaneous temperatures that can accelerate reaction rates far beyond what is achievable with conventional heating. psu.edu
The benefits of this approach are well-documented. For instance, the synthesis of α-keto amides, which required 2 to 6 hours under conventional heating, was completed in just 2 minutes using optimized microwave conditions. psu.edu Similarly, the synthesis of cycloalkanespirohydantoins was achieved in 8 minutes with 100 Watts of microwave irradiation, a significant improvement over traditional thermal methods. researchgate.net In the synthesis of ciprofloxacin (B1669076) esters, reactions were completed in approximately 20 minutes under microwave irradiation. jchps.com This rapid and efficient heating allows for the intensification of processes, making it a highly attractive method for the synthesis of esters like this compound. rsc.orgnih.gov
| Reaction Type | Conventional Method Time | Microwave-Assisted Method Time | Source |
|---|---|---|---|
| α-Keto Amide Synthesis | 2 - 6 hours | 2 minutes | psu.edu |
| Spirohydantoin Synthesis | Not specified (longer) | 8 minutes (at 100 W) | researchgate.net |
| Ciprofloxacin Ester Synthesis | Not specified (longer) | ~20 minutes | jchps.com |
Chemical Transformations and Reactivity of Cyclohexanecarboxylic Acid Isopropyl Ester
Hydrolysis Pathways
Hydrolysis, the cleavage of the ester bond by reaction with water, is a principal transformation of cyclohexanecarboxylic acid isopropyl ester. This process can be catalyzed by acids, bases, or enzymes, each following distinct mechanistic pathways to yield cyclohexanecarboxylic acid and isopropanol (B130326).
The acid-catalyzed hydrolysis of esters like this compound is a reversible process. chemistrysteps.comlibretexts.org The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orgresearchgate.net The mechanism is the reverse of the Fischer esterification. chemistrysteps.com
The process begins with the protonation of the carbonyl oxygen of the ester by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The subsequent attack by water leads to the formation of a tetrahedral intermediate. Following a series of proton transfers, the isopropanol molecule is eliminated as a leaving group, and deprotonation of the newly formed carbonyl group regenerates the acid catalyst and yields cyclohexanecarboxylic acid. youtube.com
The rate of acid-catalyzed hydrolysis is influenced by steric effects. Studies on related cyclohexyl esters have shown that the conformation of the ester group (axial vs. equatorial) can affect reactivity. rsc.org For instance, research on the acid-catalyzed hydrolysis of methyl cyclohexanecarboxylates in a dioxan-water solvent demonstrated that an equatorial methoxycarbonyl group reacts more rapidly than an axial one. rsc.org This is attributed to the greater steric hindrance of the axial position, which impedes the approach of the nucleophile.
Table 1: Factors Influencing Acid-Catalyzed Hydrolysis of Cyclohexyl Esters
| Factor | Observation | Reference |
| Solvent Polarity | The rate of hydrolysis increases with the polarity of the solvent. | rsc.org |
| Steric Hindrance | Equatorial ester groups exhibit faster hydrolysis rates than axial ester groups due to reduced steric hindrance. | rsc.org |
| Temperature | Higher temperatures increase the reaction rate, helping to overcome the activation energy of the reaction. | chemistrysteps.com |
| Catalyst Concentration | The reaction rate is directly proportional to the concentration of the acid catalyst. | rsc.org |
Base-catalyzed hydrolysis, also known as saponification, is another crucial pathway for the cleavage of this compound. masterorganicchemistry.comresearchgate.net Unlike its acid-catalyzed counterpart, this reaction is essentially irreversible. chemistrysteps.com The process involves heating the ester with a strong base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgresearchgate.net
The rate of base-catalyzed hydrolysis is also sensitive to steric effects. The bulky cyclohexyl and isopropyl groups can influence the accessibility of the carbonyl carbon to the incoming hydroxide nucleophile. chemrxiv.org Generally, increased steric hindrance around the reaction center slows down the rate of hydrolysis. viu.ca
Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis of Esters
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Reference |
| Catalyst | Strong acid (e.g., HCl, H₂SO₄) | Strong base (e.g., NaOH, KOH) | libretexts.orgresearchgate.net |
| Reversibility | Reversible | Irreversible | chemistrysteps.com |
| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol | chemistrysteps.comlibretexts.org |
| Mechanism | Protonation followed by nucleophilic attack | Nucleophilic attack followed by elimination | chemistrysteps.commasterorganicchemistry.com |
| Stoichiometry | Acid is a true catalyst | Base is consumed stoichiometrically in the final step | libretexts.org |
Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of esters under mild conditions with high specificity. scielo.brnih.gov These biocatalysts are increasingly utilized in various applications due to their efficiency and selectivity. scielo.br The enzymatic hydrolysis of this compound would yield cyclohexanecarboxylic acid and isopropanol.
The mechanism of lipase-catalyzed hydrolysis typically involves a serine hydrolase catalytic triad (B1167595) (Ser-His-Asp) in the enzyme's active site. nih.gov The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form an acyl-enzyme intermediate. This is followed by the release of the alcohol (isopropanol). The acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid (cyclohexanecarboxylic acid) and regenerate the enzyme. units.it
The rate and enantioselectivity of enzymatic hydrolysis are highly dependent on the structure of the ester and the specific enzyme used. nih.govnih.gov Steric factors play a significant role; the size and shape of both the acyl and alcohol portions of the ester must be compatible with the enzyme's active site. nih.gov For instance, some lipases exhibit high enantioselectivity in the hydrolysis of chiral esters, a property widely exploited in the synthesis of enantiomerically pure compounds. scielo.br While specific studies on this compound are not abundant, research on other esters demonstrates that lipases from sources like Candida antarctica and Bacillus subtilis are effective in cleaving various ester groups, including methyl and benzyl (B1604629) esters. nih.gov
Table 3: Key Aspects of Enzymatic Ester Hydrolysis
| Aspect | Description | Reference |
| Enzymes | Primarily lipases and esterases. | scielo.brnih.gov |
| Conditions | Typically mild (neutral pH, room temperature). | units.it |
| Mechanism | Involves formation of an acyl-enzyme intermediate. | nih.govunits.it |
| Selectivity | Often exhibits high chemo-, regio-, and enantioselectivity. | nih.gov |
| Influencing Factors | Enzyme source, substrate structure, solvent, and temperature. | asianpubs.org |
Nucleophilic Acyl Substitution Reactions
Beyond hydrolysis, the ester functionality of this compound allows for other nucleophilic acyl substitution reactions, such as transesterification and amidation.
Transesterification is the process of exchanging the isopropyl alcohol group of the ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. youtube.com The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. youtube.com
Base-catalyzed transesterification involves an alkoxide as the nucleophile. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate to yield a new ester and the isopropoxide ion. This method is also an equilibrium process. Various catalysts have been developed for transesterification, including metal triflates, which have shown high activity for the transesterification of various esters with different alcohols, including isopropanol. itb.ac.id For instance, scandium triflate (Sc(OTf)₃) has been reported to effectively catalyze the direct transesterification of esters in boiling alcohols. organic-chemistry.org
Table 4: Catalysts for Transesterification of Esters
| Catalyst Type | Examples | Reference |
| Acid Catalysts | H₂SO₄, HCl, p-Toluenesulfonic acid | youtube.comyoutube.com |
| Base Catalysts | NaOR, KOR, K₂HPO₄ | masterorganicchemistry.comorganic-chemistry.org |
| Metal Catalysts | Sc(OTf)₃, Al(OTf)₃, Zn-clusters, Mg/Al mixed oxides | itb.ac.idorganic-chemistry.orgnih.gov |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | organic-chemistry.org |
Amides can be synthesized from esters, including this compound, through a reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires higher temperatures or catalysts as amines are generally less nucleophilic than hydroxide or alkoxide ions.
Direct amidation of esters with amines can be challenging. However, recent advancements have led to efficient methods. For example, alkali metal amidoboranes have been shown to react with a variety of esters at room temperature without a catalyst to produce primary and secondary amides in high yields. nih.gov Other methods involve the use of specific catalysts or reagents to activate the ester or the amine.
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the isopropoxide ion and forming the corresponding N-substituted cyclohexanecarboxamide.
Stereochemical Epimerization and Conformational Dynamics
The stereochemistry of the this compound, particularly the relative orientation (cis or trans) of the ester group to other substituents on the cyclohexane (B81311) ring, is a critical determinant of its physical properties and chemical behavior. The interconversion between these stereoisomers is often possible through epimerization, a process that alters the configuration at a single stereocenter.
Base-Mediated Epimerization of Substituted Cyclohexanecarboxylic Acid Derivatives
The stereochemical arrangement of substituents on a cyclohexane ring can be altered through base-mediated epimerization, particularly for esters of substituted cyclohexanecarboxylic acids. This process is especially relevant for converting a kinetically favored but thermodynamically less stable isomer into the more stable one. The mechanism typically involves the deprotonation of the carbon atom alpha to the ester's carbonyl group, forming an enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of isomers. Over time, this process allows the system to reach a thermodynamic equilibrium, which usually favors the isomer with bulky substituents in the equatorial position to minimize steric strain. wikipedia.orglibretexts.org
For derivatives like 4-isopropyl-cyclohexanecarboxylic acid esters, the trans isomer is thermodynamically more stable than the cis isomer. Catalytic reduction of a precursor like cuminic acid often yields a mixture rich in the cis form (e.g., a trans:cis ratio of 25:75). google.com This mixture can be epimerized to favor the trans isomer. For instance, heating the methyl ester derivatives with sodium hydride at 150°C can shift the equilibrium to a trans:cis ratio of 85:15. google.comgoogle.com
More effective epimerization has been achieved using potassium hydroxide at elevated temperatures. google.comgoogleapis.com Studies on 4-lower alkyl-cyclohexanecarboxylic acids, such as the 4-isopropyl derivative, have shown that heating with potassium hydroxide between 130°C and 220°C can efficiently convert a cis-rich mixture (trans:cis = 23:77) to a product with a high purity of the trans isomer, reaching 98.4% to 99.8%. google.com The choice of base is critical; other bases like hydroxides or carbonates of sodium, lithium, calcium, or magnesium have been found to be less efficient for this transformation. google.com
| Starting Material | Base | Temperature | Initial trans:cis Ratio | Final trans:cis Ratio | Reference |
|---|---|---|---|---|---|
| Methyl 4-isopropyl-cyclohexanecarboxylate | Sodium Hydride (NaH) | 150 °C | 25:75 | 85:15 | google.comgoogle.com |
| 4-Isopropyl-cyclohexanecarboxylic acid | Potassium Hydroxide (KOH) | 140-150 °C | 27:73 | 98.5:1.5 (in-situ) | googleapis.com |
| 4-Isopropyl-cyclohexanecarboxylic acid | Sodium Hydroxide (NaOH) | 200 °C | N/A | 85:15 | googleapis.com |
Stereoisomeric Purity Control and Analysis
Controlling and analyzing stereoisomeric purity is paramount in synthesis. In the context of cyclohexanecarboxylic acid derivatives, achieving a high proportion of the desired stereoisomer often involves the aforementioned epimerization process, followed by purification. google.com For example, while epimerization of 4-isopropyl-cyclohexanecarboxylic acid can yield an equilibrium mixture with 85% of the trans isomer, achieving higher purity necessitates isolation by methods such as recrystallization. google.comgoogle.com The ability of potassium hydroxide to drive the equilibrium to near completion (substantially 100% trans) provides a more efficient route to high purity material. google.com
The analysis of the cis/trans isomer ratio is commonly performed using chromatographic techniques. Gas-liquid chromatography (GLC) has been explicitly used to determine the in-situ proportion of stereoisomers during the epimerization of 4-isopropylcyclohexanecarboxylate derivatives. googleapis.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. The conformation of the cyclohexane ring influences the chemical shifts and coupling constants of the ring protons, allowing for the differentiation between axial and equatorial substituents and, consequently, between cis and trans isomers.
Functional Group Interconversions and Derivatization
The this compound scaffold can be chemically modified in two primary ways: transformations involving the ester group itself, or the introduction and interconversion of functional groups on the cyclohexane ring.
Introduction of Diverse Functional Groups on the Cyclohexane Ring
The saturated cyclohexane ring is generally less reactive than the ester moiety. However, functional groups can be introduced onto the ring, often by starting with a pre-functionalized aromatic precursor. For instance, the synthesis of 4-substituted cyclohexanecarboxylic acids frequently begins with the corresponding substituted benzoic acid, which is then hydrogenated to reduce the benzene (B151609) ring. google.com This approach allows for a wide variety of substituents (e.g., alkyl, aryl, methoxy (B1213986) groups) to be present on the cyclohexane ring. osti.gov
Direct functionalization of the C-H bonds on the cyclohexane ring is more challenging but can be achieved through radical reactions. For example, radical halogenation could introduce a halide, which is a good leaving group and can be subsequently displaced by a variety of nucleophiles to introduce groups like amines, azides, or nitriles. vanderbilt.edu
Furthermore, the ester group can direct the introduction of functionality. For example, α-halogenation can occur under specific conditions. More complex derivatizations involve multi-step sequences. A notable example is the synthesis of DGAT1 inhibitors, where a 4-aminocyclohexanecarboxylic acid core is utilized. nih.gov This amino group serves as a handle for further modification, such as amide bond formation with other molecules, leading to complex derivatives with specific biological activities. nih.govgoogle.com
Synthesis of Modified Cyclohexane Derivatives
The synthesis of modified cyclohexane derivatives from cyclohexanecarboxylic acid precursors is a broad field. The ester group itself can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like acid chlorides or amides, providing a gateway to further derivatization. youtube.com
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Methods for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components within a mixture. biocompare.com In the context of cyclohexanecarboxylic acid isopropyl ester, HPLC provides a reliable method for its analysis and for the isolation of impurities. sielc.com
A specific reverse-phase (RP) HPLC method has been detailed for the analysis of isopropyl cyclohexanecarboxylate (B1212342). sielc.com This method employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved using a straightforward mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications where the HPLC system is coupled with a Mass Spectrometry (MS) detector, it is recommended to substitute phosphoric acid with formic acid to ensure compatibility. sielc.com
This liquid chromatography method is noted for its scalability, making it suitable for preparative separation to isolate impurities. sielc.com Furthermore, its applicability extends to pharmacokinetic studies. sielc.com While specific detection and quantification limits for this compound are not detailed in the provided research, HPLC methods developed for other isopropyl esters, such as isopropyl palmitate and isopropyl myristate, have demonstrated detection limits as low as 0.96 μg/g and quantitation limits of 2.91 μg/g for certain analytes. oatext.comoatext.com
HPLC Method Parameters for Isopropyl Cyclohexanecarboxylate Analysis
| Parameter | Details | Source |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Column | Newcrom R1 (special reverse-phase column with low silanol activity) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |
| Applications | Analytical separation, Preparative separation for impurity isolation, Pharmacokinetics | sielc.com |
Advanced Analytical Methodologies for Compound Characterization
The definitive characterization of this compound relies on a suite of advanced analytical methodologies, primarily spectroscopic techniques that elucidate its molecular structure. These techniques provide detailed information about the compound's atomic composition and connectivity. Key identification data for this compound is available through public databases such as the NIST WebBook. nist.govnist.gov
Key Identification and Structural Data
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₀H₁₈O₂ | nist.govnist.gov |
| Molecular Weight | 170.2487 g/mol | nist.govnist.gov |
| CAS Registry Number | 6553-80-6 | nist.govnist.gov |
| IUPAC Standard InChI | InChI=1S/C10H18O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | nist.govchemicalbook.com |
| IUPAC Standard InChIKey | PMQZNGSMBAGPRU-UHFFFAOYSA-N | nist.govchemicalbook.com |
Spectroscopic analysis is fundamental to the structural confirmation of this compound. The primary techniques used for its characterization include:
Mass Spectrometry (MS): The electron ionization mass spectrum of the compound is available, providing information on its molecular weight and fragmentation pattern, which is crucial for confirming its identity. nist.govnist.gov
Infrared (IR) Spectroscopy: The gas-phase IR spectrum for this compound has been compiled. nist.gov This spectrum reveals the characteristic vibrational frequencies of the molecule's functional groups, such as the carbonyl (C=O) stretch of the ester and the C-O bonds. nist.govchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) spectra are essential for providing a detailed map of the carbon-hydrogen framework of the molecule. chemicalbook.com The ¹H NMR spectrum gives information on the different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides data on the different carbon atoms within the molecule. chemicalbook.com
These advanced spectroscopic methods, often used in conjunction, allow for the unambiguous identification and structural elucidation of this compound in research settings.
Computational Chemistry and Theoretical Investigations of Cyclohexanecarboxylic Acid Isopropyl Ester
Density Functional Theory (DFT) Studies
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It would be a primary tool for analyzing the intrinsic properties of cyclohexanecarboxylic acid isopropyl ester.
Geometric Optimization and Conformation Analysis
A DFT study would begin with the geometric optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, i.e., the conformation with the lowest energy. For this compound, this analysis would be particularly important for a few key reasons:
Cyclohexane (B81311) Ring Conformation: Investigating whether the cyclohexane ring adopts a stable chair, boat, or twist-boat conformation. The chair conformation is typically the most stable for cyclohexane derivatives.
Substituent Position: Determining the preferred orientation of the isopropyl carboxylate group on the cyclohexane ring—whether it is in an axial or equatorial position. The equatorial position is generally favored for larger substituent groups to minimize steric hindrance, specifically 1,3-diaxial interactions.
Ester Group Orientation: Analyzing the rotation around the C-O bonds of the ester functional group to find the most stable arrangement.
The results of such a study would be presented in a table of optimized geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Chair, Equatorial)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | e.g., 1.21 Å |
| Bond Length | C-O (Ester) | e.g., 1.34 Å |
| Bond Length | O-CH(CH₃)₂ | e.g., 1.45 Å |
| Bond Angle | O=C-O | e.g., 125.0° |
| Dihedral Angle | C-C-C-C (Ring) | e.g., ±55.9° |
Vibrational Frequency Analysis
Following geometric optimization, a vibrational frequency analysis would be performed. This calculation predicts the molecule's infrared (IR) and Raman spectra. By comparing the computed frequencies with experimental spectra, such as those available from the NIST Chemistry WebBook nist.gov, one can validate the accuracy of the computational model. Key vibrational modes for this molecule would include the C=O stretching of the ester, C-O stretching, and various C-H bending and stretching modes of the cyclohexane and isopropyl groups. The C=O stretch is a particularly strong and characteristic absorption in the IR spectrum for esters, typically appearing in the range of 1735-1750 cm⁻¹. youtube.com
Calculation of Electronic Properties (HOMO-LUMO Gaps, Molecular Orbitals)
DFT is also used to calculate key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.
HOMO: Represents the ability to donate an electron. For this ester, the HOMO would likely be localized around the oxygen atoms of the carbonyl group, which have lone pairs of electrons.
LUMO: Represents the ability to accept an electron. The LUMO is often centered on the antibonding π* orbital of the carbonyl (C=O) group.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net
Table 2: Hypothetical Electronic Properties from DFT Calculations
| Property | Calculated Value |
|---|---|
| Energy of HOMO | e.g., -6.5 eV |
| Energy of LUMO | e.g., +1.5 eV |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.net An MD simulation of this compound, typically in a solvent like water or a nonpolar medium, would reveal its dynamic behavior. Such a study could show how the cyclohexane ring flexes and how the ester group rotates and interacts with its environment, providing insights that are not available from static computational models. emory.edu
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.gov Since many esters are used as fragrances and flavors, this molecule could potentially interact with olfactory receptors or enzymes. acsh.orgresearchgate.net
Prediction of Binding Modes with Biological Receptors
If a relevant biological target were identified, molecular docking simulations could predict how this compound fits into the receptor's binding site. The analysis would identify key intermolecular interactions, such as:
Hydrogen Bonds: Although the ester itself cannot donate a hydrogen bond, its carbonyl oxygen is a potent hydrogen bond acceptor.
Hydrophobic Interactions: The nonpolar cyclohexane ring and isopropyl group would likely engage in hydrophobic interactions with nonpolar amino acid residues in a binding pocket. acs.org
The results would typically be summarized with a docking score (an estimation of binding affinity) and a visualization of the predicted binding pose.
Table 3: Hypothetical Molecular Docking Results
| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| e.g., Olfactory Receptor X | e.g., -6.8 | e.g., Leu101, Phe250, Ser105 | Hydrophobic, van der Waals, Hydrogen Bond with Ser105 |
Enzyme-Inhibitor Interaction Modeling
Enzyme-inhibitor interaction modeling is a crucial computational technique used to understand how a molecule, such as a derivative of cyclohexanecarboxylic acid, binds to a biological target, typically a protein or enzyme. This knowledge is fundamental in drug discovery and molecular biology. The primary methods employed are molecular docking and molecular dynamics (MD) simulations.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, in studies of various enzyme inhibitors, docking is used to identify the binding mode and affinity of ligands to the active site of a target protein. nih.govnih.gov For example, molecular docking studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors revealed significant binding affinities, highlighting hydrophobic and hydrogen-bond interactions with the target. nih.gov Similarly, docking simulations of benzoic acid derivatives against the SARS-CoV-2 main protease were used to predict their binding affinity and interactions with amino acid residues in the active site. mdpi.com
Molecular dynamics simulations provide a more dynamic picture of the enzyme-inhibitor complex, showing how the complex behaves over time. MD simulations have been employed to investigate the lipid transfer mechanism through Cholesteryl Ester Transfer Protein (CETP) and to understand how inhibitors can block this process. nih.gov These simulations can reveal conformational changes in both the ligand and the enzyme upon binding, which are critical for a detailed understanding of the inhibition mechanism.
In the context of cyclohexanecarboxylic acid derivatives, these modeling techniques would be invaluable. For example, derivatives of cyclohexane carboxylic acid have been synthesized and evaluated as inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis. nih.gov Computational modeling of these inhibitors could elucidate the key structural features of the cyclohexane ring and the ester or amide group that contribute to potent inhibition, guiding the design of more effective compounds.
A hypothetical molecular docking study of this compound with a target enzyme would involve preparing the 3D structures of both the ligand and the enzyme. The docking algorithm would then explore various possible binding poses of the ester within the enzyme's active site, scoring them based on factors like intermolecular forces, shape complementarity, and desolvation penalties. The resulting poses would reveal potential hydrogen bonds, hydrophobic interactions, and other contacts that stabilize the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are highly valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
While no specific QSAR models for this compound were found, studies on its derivatives and related cyclic carboxylic acid esters demonstrate the applicability of this approach. For instance, 2D and 3D QSAR models have been generated for a series of aryl-substituted cycloalkenecarboxylic acid methyl esters to understand their binding affinity to the human dopamine (B1211576) transporter (hDAT). nih.gov The 2D QSAR model for these compounds resulted in the following equation:
-logKi = 4.00 - 3.93ELUMO - 0.67EHOMO - 3.24σp
This equation indicates that the binding affinity is influenced by the energies of the Lowest Unoccupied Molecular Orbital (ELUMO) and the Highest Occupied Molecular Orbital (EHOMO), as well as the Hammett constant (σp) of the aromatic substituent, which accounts for electronic effects. nih.gov Such models, however, can have limitations; in this case, the 2D model failed to accurately predict the poor binding of nitro-substituted compounds, a shortcoming that was addressed by a more sophisticated 3D QSAR model. nih.gov
In another example, QSAR studies were performed on a series of aryl carboxylic acid amide derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov These studies utilized various statistical methods, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) analysis, to develop predictive models. nih.gov The models highlighted the importance of topological, electronic, and hydrophobic descriptors in determining the inhibitory activity. nih.gov
For a series of derivatives of cyclohexanecarboxylic acid, a QSAR study would involve the following steps:
Data Set Preparation: A series of cyclohexanecarboxylic acid derivatives with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.
Model Development: Using statistical methods, a relationship between a subset of the calculated descriptors and the biological activity would be established.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
Enzymatic and Biocatalytic Synthesis Research of Cyclohexanecarboxylic Acid Isopropyl Ester and Its Analogs
Enzyme Screening and Characterization for Esterification and Transesterification
The foundation of an efficient biocatalytic process for producing cyclohexanecarboxylic acid isopropyl ester lies in the selection of a suitable enzyme. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most extensively studied and utilized enzymes for ester synthesis due to their ability to catalyze esterification, transesterification, and aminolysis reactions in non-aqueous environments. acs.orgnih.govnih.gov
Research in this area focuses on screening various microbial lipases for their catalytic efficiency towards the synthesis of esters from cyclic carboxylic acids and secondary alcohols like isopropanol (B130326). Prominent sources of industrial lipases include species of Candida, Aspergillus, Rhizopus, and Pseudomonas. acs.orgnih.gov
Key Enzyme Characteristics for Screening:
Activity: The rate at which the enzyme converts substrates to the desired ester.
Stability: The ability of the enzyme to maintain its catalytic activity under operational conditions, including temperature, pH, and the presence of organic solvents.
Selectivity: The preference of the enzyme to react with specific substrates, which is crucial when dealing with complex mixtures or when trying to avoid side reactions.
Immobilization Potential: The ease with which the enzyme can be immobilized on a solid support, facilitating its recovery and reuse.
Commonly Screened Lipases for Ester Synthesis:
| Enzyme (Source) | Common Commercial Form | Key Characteristics for Ester Synthesis |
| Candida antarctica Lipase (B570770) B (CALB) | Novozym 435 | High activity, broad substrate scope, excellent enantioselectivity, and high stability. acs.orgnih.govnih.gov |
| Thermomyces lanuginosus Lipase (TLL) | Lipozyme TL IM | Thermostable, good activity in organic solvents. |
| Rhizomucor miehei Lipase (RML) | Lipozyme RM IM | 1,3-regiospecific, which is more relevant for glyceride modification but still used in ester synthesis. |
| Pseudomonas cepacia Lipase (PCL) | Amano Lipase PS | Good enantioselectivity and stability in organic solvents. |
| Aspergillus niger Lipase | Various | Some strains produce lipases with high esterification rates. nih.gov |
Immobilized enzymes, such as Novozym 435, are often preferred in industrial applications as they enhance stability and allow for continuous operation and easier product separation. nih.govgoogle.com The choice of the support material for immobilization can also significantly influence the enzyme's performance.
Substrate Scope and Selectivity in Biocatalytic Reactions
The efficiency of enzymatic esterification is highly dependent on the structure of both the carboxylic acid and the alcohol. Research in this area investigates the substrate scope of selected enzymes to understand how variations in the reactants affect reaction rates and yields.
For the synthesis of this compound, the key substrates are cyclohexanecarboxylic acid and isopropanol. While specific data for this exact pairing is limited, studies on analogous systems provide valuable insights:
Carboxylic Acid Structure: The steric hindrance and electronic properties of the carboxylic acid play a crucial role. The bulky cyclohexyl group may present a challenge for some lipases. However, lipases like CALB are known to accommodate a wide range of bulky substrates. mdpi.com Studies on other cyclic carboxylic acids or branched-chain acids can provide predictive information on the feasibility of the reaction. mdpi.com
Alcohol Structure: Isopropanol, as a secondary alcohol, can be less reactive than primary alcohols in enzymatic esterifications due to increased steric hindrance around the hydroxyl group. However, successful enzymatic synthesis of other isopropyl esters, such as isopropyl acetate, has been demonstrated. nih.govnih.gov
Selectivity in Biocatalysis:
Enzyme selectivity is a key advantage of biocatalysis. nih.gov
Chemoselectivity: Lipases selectively catalyze the esterification of the carboxylic acid group, avoiding reactions with other functional groups that might be present on the substrates.
Regioselectivity: In multifunctional substrates, the enzyme can specifically acylate one position over another. For instance, in the synthesis of sugar esters, lipases can selectively acylate a primary hydroxyl group.
Enantioselectivity: If chiral substrates are used, lipases can selectively react with one enantiomer, leading to the production of optically pure esters. nih.gov This is particularly relevant in the synthesis of pharmaceutical intermediates. nih.gov
The table below illustrates the influence of different alcohol and acid combinations on the conversion rates in lipase-catalyzed ester synthesis, based on data from related research.
| Lipase | Carboxylic Acid | Alcohol | Solvent | Conversion Rate (%) |
| Novozym 435 | 2-Methylhexanoic Acid | 2-Ethylhexanol | Solvent-free | 97 |
| Immobilized Bacillus cereus Lipase | Acetic Acid | Isopropanol | n-Heptane | 97 |
| Novozym 435 | Hexanoic Acid | 4-Hydroxybenzyl alcohol | Toluene | ~80 |
| Novozym 435 | Hexanoic Acid | 2-Hydroxybenzyl alcohol | Toluene | ~50 |
This data suggests that while high conversions are achievable, the specific combination of substrates significantly impacts the reaction outcome.
Enzyme Kinetics and Reaction Mechanism Elucidation
Understanding the kinetics and mechanism of the enzymatic synthesis of this compound is crucial for process optimization. Lipase-catalyzed esterification in non-aqueous media generally follows a Ping-Pong Bi-Bi mechanism.
The catalytic cycle can be described in the following steps:
The carboxylic acid (cyclohexanecarboxylic acid) binds to the active site of the lipase. The active site of most lipases consists of a catalytic triad (B1167595) of amino acids (e.g., Serine-Histidine-Aspartic/Glutamic acid). researchgate.net
A nucleophilic attack by the serine residue on the carbonyl carbon of the acid forms a tetrahedral intermediate.
This intermediate then collapses, releasing a molecule of water and forming a stable acyl-enzyme complex.
The alcohol (isopropanol) then enters the active site.
The hydroxyl group of the alcohol performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex, forming another tetrahedral intermediate.
This intermediate collapses, releasing the ester product (this compound) and regenerating the free enzyme.
Factors Influencing Reaction Kinetics:
Substrate Concentration: At low concentrations, the reaction rate increases with substrate concentration. However, at high concentrations of either the acid or the alcohol, substrate inhibition can occur, leading to a decrease in the reaction rate. nih.gov
Temperature: The reaction rate generally increases with temperature up to an optimal point, beyond which the enzyme starts to denature and lose activity.
Water Activity: The amount of water in the reaction medium is a critical parameter. While water is a product of the esterification reaction, a minimal amount of water is essential for maintaining the enzyme's active conformation. However, excess water can promote the reverse reaction (hydrolysis) of the ester. Molecular sieves are often added to the reaction mixture to remove the water produced and shift the equilibrium towards ester synthesis. nih.gov
Solvent Choice: The organic solvent used can significantly impact enzyme activity and stability. The choice of solvent is often based on its polarity, which can influence the partitioning of substrates and products and the hydration state of the enzyme.
Bioreactor Design and Operational Parameters for Ester Production
For the large-scale production of this compound, the design and operation of the bioreactor are critical. The choice of bioreactor depends on several factors, including the form of the biocatalyst (free or immobilized), the reaction kinetics, and the need for product removal.
Common Bioreactor Configurations for Enzymatic Ester Synthesis:
Stirred-Tank Bioreactors (STBRs): These are the most common type of bioreactors used in the chemical industry. uminho.pt They provide good mixing, which is essential for ensuring contact between the substrates and the immobilized enzyme particles. However, the mechanical stress from the impeller can sometimes damage the biocatalyst.
Packed-Bed Bioreactors (PBRs): In this design, the immobilized enzyme is packed into a column, and the substrate solution is passed through it. PBRs can offer high productivity and are well-suited for continuous operation. However, they can be prone to clogging and pressure drop issues.
Membrane Bioreactors (MBRs): MBRs integrate the enzymatic reaction with a membrane separation process. nih.govelsevierpure.com This allows for the continuous removal of the product, which can help to overcome product inhibition and shift the reaction equilibrium towards ester formation. mdpi.com The enzyme can be either immobilized on the membrane or retained in the reactor by the membrane. elsevierpure.com
Key Operational Parameters to Optimize:
Temperature and pH: These need to be maintained at the optimal levels for enzyme activity and stability.
Substrate Feed Rate: In continuous operations, the rate at which substrates are fed into the reactor will determine the residence time and, consequently, the conversion rate.
Water Removal: As mentioned earlier, continuous removal of water is often necessary to achieve high yields. This can be achieved through various methods, such as pervaporation or the use of molecular sieves within the reactor.
Agitation Speed (in STBRs): The agitation speed needs to be sufficient to ensure good mass transfer without causing excessive damage to the immobilized enzyme.
Genetic Engineering and Directed Evolution of Biocatalysts
While many natural enzymes exhibit good catalytic activity for ester synthesis, there is often room for improvement, especially when dealing with non-natural substrates or harsh industrial process conditions. Genetic engineering and directed evolution are powerful tools for tailoring enzymes with desired properties. nih.govnih.gov
Goals of Enzyme Engineering for Ester Synthesis:
Enhanced Activity and Specificity: Modifying the enzyme's active site to better accommodate bulky substrates like cyclohexanecarboxylic acid or to increase its turnover rate. nih.gov
Improved Stability: Increasing the enzyme's tolerance to high temperatures, organic solvents, or extreme pH values.
Altered Selectivity: Modifying the enzyme to achieve a desired chemo-, regio-, or enantioselectivity.
Techniques Used in Enzyme Engineering:
Rational Design: This approach involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism.
Directed Evolution: This technique mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, followed by screening for the desired property. The best-performing variants are then used as the starting point for further rounds of mutagenesis and screening.
Advanced Applications in Research and Development
Role as an Intermediate in Pharmaceutical Synthesis
A review of publicly available scientific literature and patent databases does not show direct evidence of Cyclohexanecarboxylic acid isopropyl ester being utilized as a key intermediate in the synthesis of currently marketed pharmaceuticals. While related compounds, such as the methyl ester or the unesterified acid, are mentioned in patents as being useful for medicinal applications, the specific role of the isopropyl ester is not documented. google.comgoogle.com
Building Block for Chiral Drug Design
There is no specific information available in scientific literature to suggest that this compound is currently used as a building block for chiral drug design.
Precursor for Active Pharmaceutical Ingredients (APIs) and Their Analogs
The use of this compound as a direct precursor for the synthesis of active pharmaceutical ingredients (APIs) or their analogs is not documented in available research.
Material Science Research
In the field of material science, the structural characteristics of this compound make it a compound of interest for research, particularly in the development of new polymers and in the investigation of materials for thermal energy management.
Building Block for Polymer Synthesis
Research into novel plasticizers for polymers such as Polyvinyl chloride (PVC) has identified various cyclohexanecarboxylic acid esters as promising candidates. google.com Plasticizers are additives that increase the flexibility and durability of a material. A German patent suggests that certain cyclohexanecarboxylic acid esters are suitable for this purpose and explicitly includes the isopropyl group within the scope of its claims for use as a plasticizer. google.com The function of these esters is to integrate between the polymer chains, reducing the intermolecular forces and lowering the glass transition temperature, thereby making the plastic more pliable. nih.gov While many studies focus on dicarboxylate esters, the principle of using cyclohexanoate-based esters as an alternative to traditional phthalate (B1215562) plasticizers is an active area of research. nih.govnih.govepo.org
Table 1: Comparison of Common Plasticizers and Related Esters
| Compound | Type | Application in PVC |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate Ester | Traditional primary plasticizer |
| Diisononyl phthalate (DINP) | Phthalate Ester | Common primary plasticizer |
| Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) | Cyclohexanoate Ester | Phthalate-alternative plasticizer |
| This compound | Cyclohexanoate Ester | Investigated as a potential plasticizer |
Investigation in Thermal Management Systems
This compound is being investigated for its potential use in thermal management systems, specifically as a Phase Change Material (PCM). PCMs are substances that absorb and release large amounts of thermal energy—known as latent heat—at a constant temperature during their phase transition (e.g., from solid to liquid). nih.gov This property makes them highly suitable for applications such as cooling electronics, thermal regulation in buildings, and thermal energy storage. nih.govmdpi.commdpi.com
Esters, as a class of organic compounds, are widely studied as PCMs due to their favorable properties, which can include high latent heat of fusion, chemical stability, low corrosivity, and a broad range of melting temperatures. mdpi.commdpi.comresearchgate.net The suitability of a specific ester for this application is determined by its thermodynamic properties. The calculated thermal properties of this compound suggest its potential relevance in this field of research. chemeo.com
Table 2: Calculated Thermal Properties of this compound
| Property | Value | Unit |
| Enthalpy of Fusion (ΔfusH°) | 12.75 | kJ/mol |
| Enthalpy of Vaporization (ΔvapH°) | 47.05 | kJ/mol |
| Normal Boiling Point (Tboil) | 523.60 | K |
| Normal Melting Point (Tfus) | 240.29 | K |
| Critical Temperature (Tc) | 711.63 | K |
| Critical Pressure (Pc) | 2715.50 | kPa |
| Source: Calculated properties from chemical data services. chemeo.com |
Chemical Probe and Research Tool Development
The rigid, three-dimensional structure of the cyclohexane (B81311) ring makes the cyclohexanecarboxylic acid moiety an attractive scaffold for the development of chemical probes and research tools. These tools are crucial for understanding complex biological systems.
One prominent area of research is in the development of enzyme inhibitors. For instance, derivatives of cyclohexanecarboxylic acid have been instrumental in creating potent inhibitors for Diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. nih.gov A study identified 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid as a potent DGAT1 inhibitor with an IC50 value of 57 nM. nih.gov Researchers systematically diversified this lead compound to explore newer scaffolds, leading to the identification of even more potent inhibitors. nih.gov This line of inquiry demonstrates how the cyclohexanecarboxylic acid "head group" can be a key component in designing molecules to probe enzyme function. nih.gov
Table 1: Cyclohexanecarboxylic Acid Analogs as DGAT1 Inhibitors
| Compound Name | Target | Potency (IC50) | Research Finding |
|---|---|---|---|
| 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid | DGAT1 | 57 nM | Identified as a potent DGAT1 inhibitor. nih.gov |
Furthermore, specific chiral versions of these derivatives, such as (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic acid, have been synthesized as key building blocks for drug development projects. researchgate.net The robust, large-scale process developed for its manufacture underscores its importance as a foundational element for creating more complex drug candidates through subsequent chemical modifications like amide bond formation and Suzuki couplings. researchgate.net
Research on Analogs in the Flavor and Fragrance Industry
The flavor and fragrance industry is in constant pursuit of new molecules to create novel sensory experiences. google.com Esters, in general, are widely used for their characteristic scents, and research into derivatives of cyclohexanecarboxylic acid has yielded a diverse palette of aromas for perfumers. google.comresearchgate.net
Patents reveal a wide array of such analogs and their specific olfactory characteristics. The substitution pattern on the cyclohexane ring and the nature of the ester group are critical in determining the final scent.
Table 2: Research Findings on Cyclohexanecarboxylic Acid Analogs in Fragrance
| Compound Analog | Described Odor Profile | Application/Finding |
|---|---|---|
| 4-isopropyl-3-cyclohexene-1-carboxylic acid | Intense, sweaty, fatty, woody, "animalic". google.com | Used to add warmth and harmony to fragrance compositions, blending discordant notes. Effective even at very low concentrations (0.001% to 0.5%). google.com |
| Cycloalkanecarboxylic acid esters of 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methylpropan-1-ol | Musk characteristics. google.com | Developed as novel compounds to replace conventional musks for environmental reasons. google.com |
| 2-cyclohexoxyethylisobutyrate | Sweet, natural, floral. google.com | A novel cyclohexane derivative useful as a component in fragrance formulations. google.com |
This continuous exploration of structural analogs highlights the versatility of the cyclohexanecarboxylic acid scaffold in creating high-impact fragrance materials. google.com The research extends to developing "profragrances," which are precursor molecules designed to release the fragrant compound over time through a chemical reaction like hydrolysis, thereby increasing the longevity of the scent perception in products like fabric softeners. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-isopropyl-3-cyclohexene-1-carboxylic acid |
| 4-ethyl-3-cyclohexene-1-carboxylic acid |
| 2-cyclohexoxyethylisobutyrate |
| 4-t-butylphenol |
| 2-ethyl-6,6-dimethyl-2-cyclohexene-1-carboxylic acid ethyl ester |
| 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid |
| 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid |
| (1R,2R)-2-(4-Bromobenzoyl)cyclohexanecarboxylic acid |
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester |
| Esters of 2,2-dimethyl-6-methylene-1-cyclohexane carboxylic acid |
| 1,4-cyclohexanedicarboxylic acid (CHDA) |
Emerging Research Directions and Future Perspectives for Cyclohexanecarboxylic Acid Isopropyl Ester
Integration with Flow Chemistry and Continuous Processing
The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry to move from traditional batch processing to more efficient and safer continuous manufacturing. neuroquantology.comacs.org This paradigm shift is driven by the numerous advantages offered by flow systems, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. nih.govresearchgate.net For the synthesis of esters like cyclohexanecarboxylic acid isopropyl ester, flow chemistry presents opportunities for process intensification, leading to higher yields, improved purity, and reduced waste generation. neuroquantology.com
Continuous flow reactors, such as microreactors and packed-bed reactors, enable the rapid optimization of reaction conditions, including temperature, pressure, and catalyst loading. nih.gov The integration of in-line purification and real-time monitoring technologies further enhances the efficiency and control of the manufacturing process. neuroquantology.com While specific studies on the continuous flow synthesis of this compound are not yet widely published, the general advancements in flow chemistry for the production of fine chemicals and esters suggest a promising future for its application. acs.orgsemanticscholar.org
Table 1: Comparison of Batch vs. Flow Chemistry for Ester Synthesis
| Feature | Batch Processing | Flow Chemistry |
| Reaction Control | Less precise, potential for hotspots | High precision, excellent temperature and pressure control |
| Safety | Higher risk with hazardous materials | Enhanced safety due to small reaction volumes |
| Scalability | Difficult, often requires re-optimization | Easier to scale up by running for longer times or in parallel |
| Efficiency | Can be lower due to mass transfer limitations | Improved efficiency and higher yields |
| Waste Generation | Can be significant | Reduced waste and by-product formation |
Development of New Synthetic Methodologies
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. nih.govinsuf.org This technology is being explored for a variety of transformations, including esterification. researchgate.net Photoinduced methods for the synthesis of esters often involve radical-based mechanisms, which can offer alternative selectivities compared to traditional acid-catalyzed methods. nih.gov
Recent research has demonstrated the use of photocatalysts, such as organic dyes and transition metal complexes, to facilitate the esterification of carboxylic acids under visible light irradiation. acs.orgacs.org These methods are attractive due to their potential for high efficiency and compatibility with a wide range of functional groups. nih.gov While direct photocatalytic synthesis of this compound has not been specifically detailed in the literature, the general progress in this field suggests that photoinduced approaches could provide a novel and greener route to this and other similar esters. researchgate.net
Enhanced Stereocontrol in Synthesis
The stereochemistry of molecules is crucial in many applications, particularly in the pharmaceutical and fragrance industries, where different stereoisomers can exhibit distinct biological activities or sensory properties. The cyclohexane (B81311) ring can exist in various conformations, and the substituents can be arranged in different spatial orientations (cis/trans isomers). sci-hub.se
Recent advancements in asymmetric catalysis offer powerful tools for the stereoselective synthesis of functionalized cyclohexane derivatives. rsc.org Organocatalysis and transition-metal catalysis have been successfully employed to control the stereochemistry of reactions involving cyclohexane scaffolds, leading to the formation of specific stereoisomers with high enantiomeric and diastereomeric purity. nih.govacs.org While much of the research has focused on more complex cyclohexane derivatives, the principles of stereoselective synthesis can be applied to the synthesis of chiral cyclohexanecarboxylic acid esters. mdpi.com Future research may focus on developing catalytic methods to control the stereochemistry of the cyclohexane ring during the synthesis of this compound, potentially leading to novel isomers with unique properties.
Sustainable and Green Synthesis Initiatives
The principles of green chemistry are increasingly influencing the design of chemical processes, with a focus on reducing environmental impact and improving resource efficiency. matec-conferences.org For the synthesis of esters, particularly those used in the fragrance and flavor industries, there is a strong drive towards more sustainable practices. premiumbeautynews.comjetir.org
Key areas of research in the green synthesis of esters include:
Use of Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins and zeolites, offer advantages over traditional homogeneous acid catalysts as they can be easily separated from the reaction mixture and reused, minimizing waste and corrosion issues. jetir.orgingentaconnect.com
Biocatalysis: Enzymes, particularly lipases, are highly selective and can catalyze esterification reactions under mild conditions, often in solvent-free systems. nih.govresearchgate.netnih.gov This approach is attractive for producing "natural" esters for the food and fragrance industries. researchgate.net
Alternative Solvents: The use of greener solvents or solvent-free conditions can significantly reduce the environmental footprint of ester synthesis. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. labmanager.com
These green chemistry approaches are being actively investigated for the synthesis of a wide range of esters and are highly relevant to the future production of this compound. ingentaconnect.comresearchgate.net
Advanced Computational Design for Novel Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with desired properties. schrodinger.com In the flavor and fragrance industry, computer-aided molecular design (CAMD) is used to identify and create novel fragrance molecules. siemens.comresearchgate.net These in silico methods allow for the prediction of properties such as odor characteristics, volatility, and stability, thereby accelerating the discovery and development process. nih.govmdpi.comazolifesciences.com
For this compound, computational tools can be used to:
Explore the structure-property relationships of different isomers and derivatives.
Design novel derivatives with enhanced or unique sensory profiles.
Predict the physical and chemical properties of new compounds, guiding synthetic efforts.
Screen virtual libraries of compounds for potential applications. researchgate.net
The integration of machine learning with computational chemistry is further enhancing the predictive power of these models, paving the way for the rapid design of new and improved specialty chemicals. siemens.com
Environmental Fate and Biodegradation Studies (Research Aspects)
Understanding the environmental fate and biodegradability of chemical compounds is crucial for assessing their environmental risk. For esters used in consumer products, it is important to determine how they behave in the environment.
The biodegradation of esters is influenced by their chemical structure. For instance, the length and branching of the alkyl chains can affect the rate and extent of microbial degradation. nih.gov Studies on alkyl esters have shown that increased branching in the alcohol or acid moiety can lead to slower biodegradation. nih.govstackexchange.com This is an important consideration for this compound, which contains a branched isopropyl group.
Q & A
Q. What are the recommended safety protocols for handling cyclohexanecarboxylic acid isopropyl ester in laboratory settings?
Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is mandatory in poorly ventilated areas .
- Ventilation: Use fume hoods for reactions involving >100 mL of the compound. Larger volumes require prior approval from the principal investigator (PI) .
- Storage: Store in a cool, well-ventilated area in tightly sealed containers. Avoid incompatible materials (e.g., strong oxidizers) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .
Q. How can researchers confirm the purity of this compound after synthesis?
Answer:
- Chromatography: Use GC-MS with a polar column (e.g., DB-WAX) to separate impurities. Compare retention times with standards .
- Spectroscopy: Analyze -NMR peaks for characteristic signals (e.g., isopropyl group protons at δ 1.2–1.4 ppm, cyclohexyl protons at δ 1.4–2.0 ppm) .
- Boiling Point Verification: The ester’s boiling point (~196.7°C, extrapolated from ethyl ester data) can be cross-checked using fractional distillation .
Q. What solvents are optimal for dissolving this compound in kinetic studies?
Answer:
- Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the ester’s moderate polarity .
- Hydrocarbon Compatibility: Avoid cyclohexane due to potential solvent interference; use hexane or toluene for non-polar applications .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of substituted cyclohexanecarboxylic acid esters?
Answer:
- Catalytic Asymmetric Esterification: Use chiral catalysts (e.g., lipase B from Candida antarctica) to enantioselectively form (R)- or (S)-isopropyl esters .
- Stereoselective Transesterification: Employ Grignard reagents with stereodefined cyclohexanecarboxylic acid derivatives to retain configuration .
- Analytical Validation: Confirm stereochemistry via chiral HPLC or X-ray crystallography of crystalline derivatives .
Q. What methodologies are suitable for assessing the environmental persistence of this compound?
Answer:
- Biodegradation Assays: Conduct OECD 301F tests to measure degradation rates in aqueous systems. Monitor via LC-MS for ester hydrolysis products (e.g., cyclohexanecarboxylic acid) .
- Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) to evaluate aquatic impact. Current data suggest low toxicity (EC50 >100 mg/L) .
- Soil Mobility Studies: Apply column leaching experiments with labeled -esters to track adsorption/desorption in loam or sandy soils .
Q. How can conflicting NMR data for cyclohexanecarboxylic acid derivatives be resolved?
Answer:
- Dynamic Effects: Account for ring-flip dynamics in cyclohexane rings, which may obscure proton splitting patterns. Use low-temperature NMR (-40°C) to "freeze" conformers .
- Isomer Discrimination: For trans/cis isomers (e.g., 4-substituted esters), employ NOESY to identify spatial proximity of substituents .
- Computational Validation: Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to assign ambiguous peaks .
Q. What strategies mitigate side reactions during esterification of sterically hindered cyclohexanecarboxylic acids?
Answer:
- Activating Agents: Use DCC/DMAP or HATU to enhance coupling efficiency with isopropanol under mild conditions .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 100°C) to minimize acid-catalyzed decomposition .
- In Situ Monitoring: Track reaction progress via FT-IR for carbonyl ester peak emergence (~1740 cm) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported boiling points for cyclohexanecarboxylic acid esters?
Answer:
- Source Evaluation: Prioritize data from peer-reviewed journals or authoritative databases (e.g., NIST) over vendor-supplied values .
- Experimental Replication: Use standardized distillation setups (e.g., Fischer-Johns apparatus) to measure boiling points under controlled pressure .
- Structural Confounders: Verify if discrepancies arise from undetected isomers or impurities via GC-MS .
Ecological and Regulatory Considerations
Q. What disposal protocols align with regulatory standards for this compound waste?
Answer:
- Hazard Classification: Classify waste under EPA codes (e.g., D001 for ignitability) and adhere to TSCA inventory requirements .
- Neutralization: Hydrolyze residual esters with NaOH (1M) to form water-soluble carboxylates before incineration .
- Documentation: Maintain waste manifests per DOT regulations (49 CFR 172.205) for transport to licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
